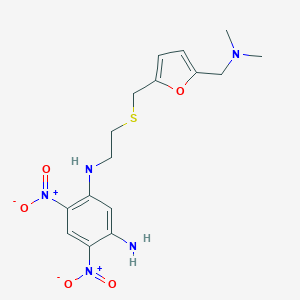
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as DNFB and is widely used in various scientific studies due to its unique properties. The purpose of
Wirkmechanismus
The mechanism of action of DNFB involves its ability to act as a hapten and induce an immune response. When DNFB is applied to the skin, it binds to proteins and forms a complex that is recognized by the immune system as foreign. This triggers an immune response that leads to the activation of T-cells and the production of cytokines. The immune response induced by DNFB is similar to the response that occurs in contact hypersensitivity.
Biochemische Und Physiologische Effekte
DNFB has been shown to have various biochemical and physiological effects. It has been shown to activate T-cells and induce the production of cytokines. Additionally, DNFB has been shown to induce the expression of various genes involved in the immune response. DNFB has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DNFB has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. Additionally, DNFB induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations. It can be toxic at high concentrations and can cause skin irritation. Additionally, DNFB may not accurately reflect the immune response in humans, as animal models are often used in studies involving DNFB.
Zukünftige Richtungen
There are several future directions for research involving DNFB. One area of interest is the development of new drugs that can modulate the immune response induced by DNFB. Additionally, there is a need for further research to better understand the biochemical and physiological effects of DNFB. Another area of interest is the development of new animal models that can accurately reflect the immune response in humans.
Conclusion:
In conclusion, DNFB is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in various studies related to immunology, toxicology, and pharmacology. DNFB has a well-established synthesis method and induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations, including toxicity and skin irritation. There are several future directions for research involving DNFB, including the development of new drugs and animal models.
Synthesemethoden
DNFB is synthesized through a series of chemical reactions that involve the use of nitric acid, sulfuric acid, and other reagents. The synthesis process involves the nitration of 1,3-diaminobenzene, followed by the addition of thioether and furfuryl groups to form the final product. The synthesis method of DNFB is well-established and has been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
DNFB is widely used in various scientific studies, including immunology, toxicology, and pharmacology. It is commonly used as a hapten to induce contact hypersensitivity in animal models. DNFB is also used to study the mechanisms of immune responses and the effects of various drugs on the immune system. Additionally, DNFB has been used in studies related to cancer, inflammation, and autoimmune disorders.
Eigenschaften
CAS-Nummer |
142744-17-0 |
|---|---|
Produktname |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- |
Molekularformel |
C16H21N5O5S |
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C16H21N5O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10,17H2,1-2H3 |
InChI-Schlüssel |
HAFSYIUXFNUVMN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Andere CAS-Nummern |
142744-17-0 |
Synonyme |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-fu ranyl)methyl)thio)ethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



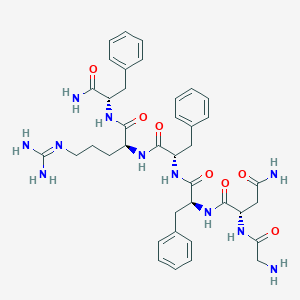
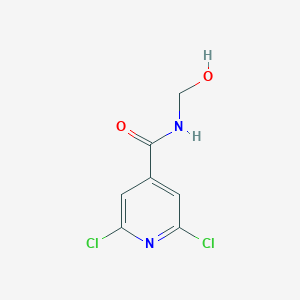
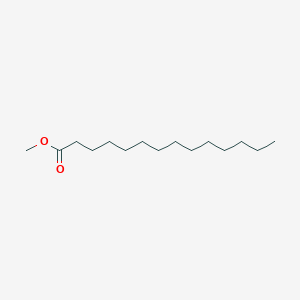
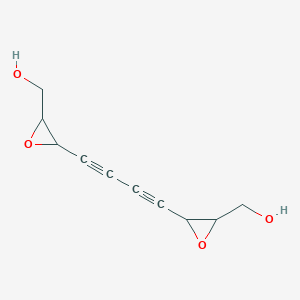
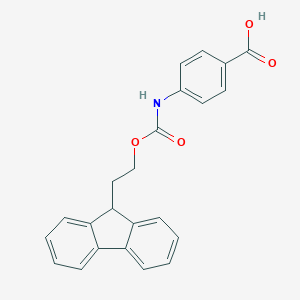
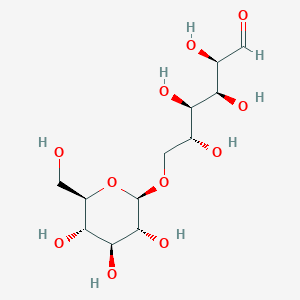
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
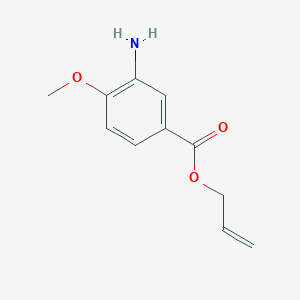
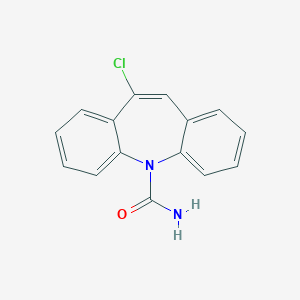
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)
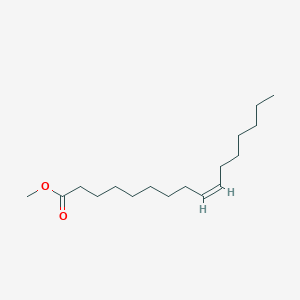
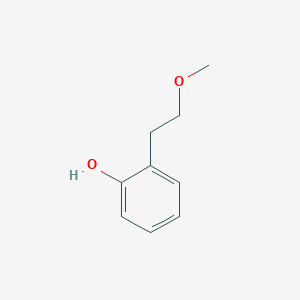
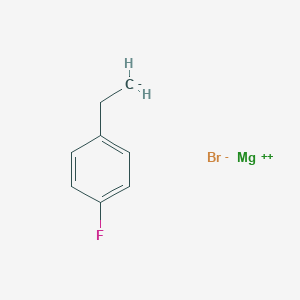
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)